Zygadenine
Overview
Description
Zygadenine is a steroidal alkaloid found in various species of the family Melanthiaceae, commonly known as “death camas” plants. These plants are notorious for their toxic properties, and this compound is one of the principal toxic components. The compound was first identified in 1913 and has since been studied for its complex structure and biological activities .
Preparation Methods
The synthesis of zygadenine involves several intricate steps. One of the key synthetic routes includes a stereoselective intramolecular Diels–Alder reaction followed by a radical cyclization to construct the hexacyclic carbon skeleton . The process begins with commercially available enone, which undergoes a series of redox manipulations and neighboring-group participation strategies to yield the final product
Chemical Reactions Analysis
Zygadenine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tributyltin hydride, sodium cyanide, and sodium hypophosphite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield highly oxidized derivatives, while reduction reactions can simplify the molecule’s structure .
Scientific Research Applications
Zygadenine has been evaluated for its potential medical uses despite its toxicity. Research has shown that it can improve histamine-induced vascular permeability and allergen-induced anaphylactic shock . Additionally, it has been included in screenings for antiviral activity against COVID-19 . The compound’s unique structure and biological activities make it a subject of interest in both synthetic chemistry and pharmacology .
Mechanism of Action
The mechanism of action of zygadenine involves its interaction with voltage-gated sodium channels. It can act as either an agonist or antagonist depending on the context and subtype of the sodium channel . This interaction affects the electrical activity of cells, leading to symptoms such as bradycardia and hypotension in cases of poisoning .
Comparison with Similar Compounds
Zygadenine is part of the Veratrum alkaloid family, which includes other compounds like germine and protoverine . These compounds share a similar C-nor-D-homo steroid skeleton but differ in their oxidation states and specific functional groups . This compound is unique due to its high level of oxidation and its specific biological activities . Other similar compounds include cyclopamine and jervine, which are known for their teratogenic effects by blocking the Hedgehog signaling pathway .
Properties
IUPAC Name |
(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,22,23-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO7/c1-13-4-7-18-24(3,32)20-14(12-28(18)11-13)15-10-25-17(26(15,33)22(31)21(20)30)6-5-16-23(25,2)9-8-19(29)27(16,34)35-25/h13-22,29-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNDUIMQBJIGQS-IDFKWMMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)CC[C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969682 | |
Record name | 4,9-Epoxycevane-3,4,14,15,16,20-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-45-9 | |
Record name | (3β,4α,15α,16β)-4,9-Epoxycevane-3,4,14,15,16,20-hexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zygadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,9-Epoxycevane-3,4,14,15,16,20-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZYGADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N72U4OAF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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